molecular formula C12H11NO3 B1330419 Carbamic acid, methyl-, 5-hydroxy-1-naphthyl ester CAS No. 5721-72-2

Carbamic acid, methyl-, 5-hydroxy-1-naphthyl ester

Cat. No. B1330419
CAS RN: 5721-72-2
M. Wt: 217.22 g/mol
InChI Key: MDIMSJGGKSUKJZ-UHFFFAOYSA-N
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Description

Carbamic acids are compounds of the form RR′NCOOH, where R and R′ are organic groups or hydrogen . They can be seen as both an amine and carboxylic acid . Deprotonation of a carbamic acid yields a carbamate anion RR′NCOO−, the salts of which can be relatively stable . Carbamate is also a term used for esters of carbamic acids, such as methyl carbamate H2N−C (=O)−OCH3 .


Synthesis Analysis

Carbamic acid can be obtained by the reaction of ammonia NH3 and carbon dioxide CO2 at very low temperatures . This also yields ammonium carbamate [NH4]+[NH2CO2]− .


Molecular Structure Analysis

Carbamic acid is a planar molecule . The H2N− group of carbamic acid, unlike that of most amines, cannot be protonated to an ammonium group H3N+− .


Chemical Reactions Analysis

Esters, including carbamic acid esters, can undergo hydrolysis, literally “splitting with water.” The hydrolysis of esters is catalyzed by either an acid or a base .


Physical And Chemical Properties Analysis

The physical and chemical properties of a specific carbamic acid ester would depend on the specific compound. For example, carbosulfan, a carbamic acid ester, has a molecular weight of 380.545 .

Scientific Research Applications

Spectroscopic and Theoretical Studies

Carbamic acid, methyl-, 5-hydroxy-1-naphthyl ester, and its derivatives have been studied for their solvatochromism, showcasing how these compounds interact with solvents of varying polarity and hydrogen bonding capabilities. Santo et al. (2003) examined derivatives of naphthyridines, including 8-hydroxy-1,6-naphthyridin-5(6H)-one-7-carboxylic acid methyl ester, revealing the relative stabilities of isomers and their interaction with solvents (Santo et al., 2003).

Chemical Synthesis

The compound's utility in chemical synthesis is demonstrated in the production of other complex molecules. For instance, Hansen et al. (1991) synthesized various carbamic acid esters as prodrug forms for dopaminergic drugs, highlighting the importance of this chemical structure in drug development (Hansen et al., 1991).

Configurational Purity Analysis

Sonnet and Hayes (1995) converted the methyl ester of lesquerolic acid to a carbamate with (S)-1-(1′-naphthyl)ethylisocyanate, demonstrating a method to analyze configurational purity. This shows the compound's utility in analytical chemistry for studying the configuration of complex organic molecules (Sonnet & Hayes, 1995).

Environmental Studies

The compound has also been studied in environmental contexts. Georghiou and Garber (1965) investigated the inheritance of carbamate-resistance in houseflies, contributing to our understanding of pesticide resistance in agricultural pests (Georghiou & Garber, 1965).

Metabolic Pathways

In a biological context, Liu and Bollag (1971) explored the metabolic transformation of carbaryl, a related compound, by Aspergillus terreus, shedding light on the metabolic pathways and biodegradation of carbamate pesticides (Liu & Bollag, 1971).

Safety And Hazards

The safety and hazards associated with a specific carbamic acid ester would depend on the specific compound. For example, carbaryl, a carbamic acid ester, is known to cause skin and eye irritation, and can be absorbed into the body by inhalation, through the skin, and by ingestion .

Future Directions

The future directions for research and development of carbamic acid and its esters would depend on the specific compound and its applications. For example, carbaryl is widely used as a pesticide, and future research might focus on improving its effectiveness or reducing its environmental impact .

properties

IUPAC Name

(5-hydroxynaphthalen-1-yl) N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-13-12(15)16-11-7-3-4-8-9(11)5-2-6-10(8)14/h2-7,14H,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDIMSJGGKSUKJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)OC1=CC=CC2=C1C=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90205840
Record name Carbamic acid, methyl-, 5-hydroxy-1-naphthyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90205840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carbamic acid, methyl-, 5-hydroxy-1-naphthyl ester

CAS RN

5721-72-2
Record name 1,5-Naphthalenediol, 1-(N-methylcarbamate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5721-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, methyl-, 5-hydroxy-1-naphthyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005721722
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbamic acid, methyl-, 5-hydroxy-1-naphthyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90205840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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